molecular formula C13H13N3O3 B2585733 N-(2-carbamoylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide CAS No. 862829-40-1

N-(2-carbamoylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide

Cat. No.: B2585733
CAS No.: 862829-40-1
M. Wt: 259.265
InChI Key: FNCIUEUVDWAFCJ-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide (CAS Number: 862829-40-1) is a small molecule oxazole derivative with a molecular formula of C13H13N3O3 and a molecular weight of 259.26 g/mol . This compound is part of the 2-heteroaryl carboxamide family, a class known for its relevance in medicinal chemistry and drug discovery research . Oxazole-carboxamide scaffolds are of significant interest in pharmaceutical research for their potential as protease-activated receptor-2 (PAR-2) inhibitors, which are a target in inflammatory conditions such as rheumatoid arthritis . Similar compounds have demonstrated anti-inflammatory effects in pharmacological models . Furthermore, related oxazole compounds have been investigated for their interactions with enzymatic targets like biotin carboxylase . Researchers can utilize this high-purity compound for hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex bioactive molecules. Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-carbamoylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-7-11(19-8(2)15-7)13(18)16-10-6-4-3-5-9(10)12(14)17/h3-6H,1-2H3,(H2,14,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCIUEUVDWAFCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C)C(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethyl-1,3-oxazole-5-carboxylic acid with 2-aminobenzamide under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are critical to achieving high-quality product.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the oxazole ring, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-carbamoylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which N-(2-carbamoylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Derivatives

Table 1: Structural and Physicochemical Comparisons
Compound Name Core Heterocycle Substituents Molecular Weight Key Features
N-(2-carbamoylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide (Target) 1,3-oxazole 2,4-dimethyl; 2-carbamoylphenyl ~275.3 (est.) Balanced lipophilicity; hydrogen-bond donor/acceptor via carbamoyl group
N-(2-carbamoylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide 1,2-oxazole 3-(2,6-dichlorophenyl); 5-methyl 390.22 Increased lipophilicity (Cl substituents); potential enhanced target affinity
3-(2-Chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-4-carboxamide 1,2-oxazole 3-(2-chlorophenyl); sulfamoylphenyl-ethyl ~433.9 (est.) Enhanced solubility (sulfamoyl group); ethyl linker improves flexibility
N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide 1,2-oxazole 3-(2-chlorophenyl); 5-Cl-2-methylphenyl ~365.8 (est.) Steric bulk may hinder binding; dual chloro groups enhance electronegativity
2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide 1,3-oxazole 2-chloropyridinyl; ethyl carboxamide ~279.7 (est.) Pyridine enhances solubility; ethyl group reduces steric hindrance

Pharmacological and Biochemical Insights

Target Affinity and Selectivity
  • Target Compound : The 2-carbamoylphenyl group may facilitate interactions with kinases or proteases via hydrogen bonding, while the dimethyl-oxazole core provides metabolic stability.
  • Dichlorophenyl Analog (CAS 309951-46-0) : The 2,6-dichlorophenyl substituent likely enhances binding to hydrophobic pockets in targets like proteases or kinases, though increased molecular weight may reduce bioavailability.
  • Sulfamoylphenyl-Ethyl Derivative : The sulfamoyl group could improve solubility and engage in hydrogen bonding with polar residues (e.g., in Tmprss2 or carbonic anhydrases).
Metabolic Stability
  • Target Compound : Methyl groups at positions 2 and 4 may slow oxidative metabolism compared to halogenated analogues.
  • Imidazole Carboxamide (DIC) : Demonstrates N-demethylation as a major metabolic pathway, suggesting similar methyl-substituted compounds (like the target) may undergo analogous hepatic processing. Enzyme-inducing agents (e.g., phenobarbital) could accelerate clearance.

Physicochemical Properties

Table 2: Property Comparison
Property Target Compound Dichlorophenyl Analog Sulfamoyl Derivative Pyridinyl Analog
LogP (estimated) ~2.1 ~3.8 ~1.5 ~1.8
Aqueous Solubility Moderate Low High Moderate
Hydrogen-Bond Donors 2 2 3 1
Hydrogen-Bond Acceptors 4 5 6 5

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